5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
Description
Systematic IUPAC Nomenclature and Synonym Identification
The compound’s systematic IUPAC name is derived from its bicyclic core and substituents. The parent structure is thieno[3,2-c]pyridin-2(3H)-one , a fused bicyclic system where a thiophene ring is fused to a pyridinone ring. The numbering prioritizes the pyridinone ring’s lactam oxygen, with the thiophene sulfur atom positioned at the 2,3-fused junction. The substituents are attached at the 5-position of the pyridinone ring:
- 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl : A branched chain with a cyclopropyl group, a 2-fluorophenyl moiety, and a ketone (oxo) group.
Synonyms include:
| Synonym | CAS Number |
|---|---|
| 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3,4,6,7-tetrahydrothieno[3,2-c]pyridin-2-one | 951380-42-0 |
| 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one | — |
The compound is part of the thienopyridine class, distinguished by its fused thiophene-pyridine scaffold and lactam functionality.
Molecular Architecture and Functional Group Analysis
Core Structural Features
The molecule comprises:
- Thieno[3,2-c]pyridinone Core :
- Substituents :
- 2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl Side Chain :
- A ketone (C=O) linked to a 2-fluorophenyl group and a cyclopropyl ring.
- The cyclopropyl group introduces steric strain, influencing molecular geometry.
- 2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl Side Chain :
| Functional Group | Position | Role |
|---|---|---|
| Lactam (C=O–N) | Pyridinone ring | Contributes to planar rigidity |
| Ketone (C=O) | Side chain | Electrophilic center for reactivity |
| Aromatic Fluorine | 2-Fluorophenyl | Electronic effects, steric bulk |
Comparative Structural Analysis with Related Thienopyridine Derivatives
Key Structural Divergences
| Feature | Current Compound | Prasugrel | Clopidogrel |
|---|---|---|---|
| Core | Thieno[3,2-c]pyridinone | Thieno[3,2-c]pyridinone | Thieno[3,2-c]pyridinone |
| Side Chain | 2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl | 2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl (identical) | 2-Chlorophenyl-acetate |
| Functionalization | Lactam ring | Lactam ring | Lactam ring |
| Fluorine Position | 2-Fluorophenyl | 2-Fluorophenyl | — |
Notable Differences:
- Fluorine Substitution : The 2-fluorophenyl group in this compound and prasugrel enhances lipophilicity compared to clopidogrel’s non-fluorinated phenyl.
- Side Chain Complexity : The cyclopropyl-oxoethyl moiety introduces greater steric and electronic diversity than clopidogrel’s chlorophenyl acetate.
Crystallographic Characterization and Conformational Studies
Structural Insights from Related Thienopyridines
While direct crystallographic data for this compound are unavailable, related thienopyridines (e.g., 2-chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone) reveal:
Ring Conformations :
Intermolecular Interactions :
Predicted Conformations for the Target Compound:
Properties
IUPAC Name |
5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3,4,6,7-tetrahydrothieno[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15/h1-4,11,17H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRLXIMCYJFTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)CC(=O)S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648921 | |
| Record name | 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951380-42-0 | |
| Record name | 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of the compound 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one is the P2Y12 receptor. This receptor plays a crucial role in platelet aggregation, a key process in blood clotting.
Mode of Action
The compound interacts with its target, the P2Y12 receptor, in an irreversible manner. It binds to the residues Cys97 and Cys175 of the human P2Y12-receptor. This binding inhibits the function of the receptor, thereby reducing platelet aggregation.
Biochemical Pathways
The compound affects the biochemical pathway related to blood clotting. By inhibiting the P2Y12 receptor, it disrupts the signal transduction pathway that leads to platelet aggregation. The downstream effects include a reduction in blood clot formation.
Pharmacokinetics
The pharmacokinetic properties of 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one are characterized by its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The compound is less dependent on the CYP (cytochrome P450) enzymes for its conversion to active metabolite. This characteristic can impact its bioavailability.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. It is known to reduce the aggregation of platelets by irreversible binding to P2Y12 receptors. The interaction occurs in an irreversible manner with the residues Cys97 and Cys175 of the human P2Y12-receptor.
Cellular Effects
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. It also plays a role in cellular metabolism.
Biological Activity
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one, commonly known as prasugrel, is a thienopyridine derivative primarily recognized for its role as an antiplatelet agent. This compound exhibits significant biological activity, particularly in the inhibition of platelet aggregation, making it crucial in the management of cardiovascular diseases.
- Molecular Formula : C18H18FNO2S
- Molecular Weight : 331.4 g/mol
- CAS Number : 951380-42-0
- IUPAC Name : 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
Prasugrel functions by irreversibly binding to the P2Y12 receptor on platelets. This action prevents adenosine diphosphate (ADP) from activating platelets and reduces their aggregation. The irreversible nature of this binding leads to prolonged antiplatelet effects compared to other agents like clopidogrel.
Antiplatelet Effects
Research indicates that prasugrel has a more potent antiplatelet effect than clopidogrel, particularly in patients with acute coronary syndromes (ACS). A study published in the New England Journal of Medicine demonstrated that prasugrel significantly reduced the risk of cardiovascular events compared to clopidogrel in patients undergoing percutaneous coronary intervention (PCI) .
Pharmacokinetics
Prasugrel is a prodrug that undergoes rapid metabolism to its active form. The pharmacokinetics are characterized by:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized by CYP450 enzymes (CYP3A4 and CYP2B6).
- Elimination Half-Life : Approximately 7 hours for the active metabolite.
Trial Data
- TRITON-TIMI 38 Trial
-
Safety Profile
- Increased risk of major bleeding compared to clopidogrel; however, the benefits in reducing thrombotic events outweigh this risk in high-risk populations.
Summary of Findings
| Study | Population | Outcome | |
|---|---|---|---|
| TRITON-TIMI 38 | ACS patients undergoing PCI | Reduced cardiovascular events | Prasugrel is more effective than clopidogrel |
| Various Meta-analyses | High-risk cardiovascular patients | Increased bleeding risk | Benefits outweigh risks in specific populations |
Comparison with Similar Compounds
Structural Analogs and Impurities
The compound’s structural analogs and synthesis-related impurities highlight the impact of substituent modifications on pharmacological activity:
Table 1: Antiplatelet Activity of Thienopyridine Derivatives
Key Findings :
- The target compound exhibits moderate platelet inhibition (45%) compared to prasugrel (92%) and clopidogrel (58%), underscoring the necessity of the acetyl group for full activity .
- Prodrug derivatives (e.g., 5o, 5p) with amino acid esters show improved efficacy (78–92%) due to enhanced metabolic activation .
Clinical Comparison: Prasugrel vs. Clopidogrel
| Parameter | Prasugrel | Clopidogrel | Hazard Ratio |
|---|---|---|---|
| Cardiovascular death/MI/stroke | 9.9% | 12.1% | 0.81 (P<0.001) |
| Stent thrombosis | 1.1% | 2.4% | 0.48 (P<0.001) |
| Major bleeding | 2.4% | 1.8% | 1.32 (P=0.03) |
Implications: While prasugrel’s structural optimization improves efficacy, it increases bleeding risk.
Preparation Methods
Starting Materials
- o-Fluorobenzaldehyde (VII) : A commercially available aromatic aldehyde used as the starting aromatic component.
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (XX) : Used to prepare the heterocyclic core 2-oxo-thienotetrahydropyridine (III).
Preparation of 2-Oxo-Thienotetrahydropyridine (III)
- This intermediate is prepared from compound XX, as published by Sanofi, and is used in hydrochloride or tosylate salt forms.
- It serves as the nucleophilic partner in the key alkylation step.
Synthesis of 3-Cyclopropyl-1-(2-fluorophenyl)-3-oxopropyl Methanesulfonate (IV)
- The process starts with o-fluorobenzaldehyde (VII), which reacts with trimethylsilylcyanide in the presence of zinc iodide to form a silylated nitrile of 2-fluoromandelic acid (VI).
- The silyl protecting group is removed, and the resulting compound (VI) is reacted with cyclopropyl magnesium halide (Grignard reagent) to yield compound (V).
- Compound (V) is then treated with methanesulfonyl chloride to form the methanesulfonate ester (IV), a key alkylating agent in the synthesis.
Key Synthetic Steps
Alkylation of 2-Oxo-Thienotetrahydropyridine (III) with Methanesulfonate (IV)
- The methanesulfonate (IV) is reacted with 2-oxo-thienotetrahydropyridine (III) in the presence of a base.
- The reaction is carried out in aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, tetrahydrofuran (THF), or chlorinated hydrocarbons.
- Temperature ranges from 10°C to 150°C, preferably at the solvent's boiling point.
- Bases used include alkaline hydroxides, carbonates, or alkylamines such as triethylamine.
- The reaction is enhanced by halide sources like tetraalkylammonium bromide or lithium iodide to facilitate substitution.
- The molar ratio of base to methanesulfonate is typically 1:1 to 3:1, and halide additives range from 1:1 to 3:2 relative to methanesulfonate.
Deprotection and Acetylation
- The alkylation product (II) undergoes deprotection if necessary.
- It is then acetylated with acetylation agents such as acetic anhydride or acetyl chloride.
- This step uses strong bases like sodium hydride in aprotic solvents (e.g., DMF).
- The reaction is conducted at reduced temperatures to control the acetylation process.
- The final product, prasugrel (I), is isolated after purification steps including extraction, washing, drying, and chromatographic purification.
Detailed Reaction Scheme Summary
| Step | Reactants & Reagents | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | o-Fluorobenzaldehyde + Trimethylsilylcyanide + ZnI2 | -10 to +10 °C, aprotic solvent | Silylated nitrile of 2-fluoromandelic acid (VI) | Protecting group introduced |
| 2 | Compound VI + Cyclopropyl magnesium halide (Grignard) | Dry ether, conventional Grignard | Compound V | Removal of silyl group after reaction |
| 3 | Compound V + Methanesulfonyl chloride | Aprotic solvent, base present | Methanesulfonate (IV) | Formation of key alkylating agent |
| 4 | Methanesulfonate (IV) + 2-Oxo-thienotetrahydropyridine (III) + Base + Halide source | Aprotic solvent, 10-150 °C, base (triethylamine, hydroxides) | Amide intermediate (II) | Key alkylation step; halide additives improve yield |
| 5 | Intermediate (II) + Acetic anhydride + NaH | Aprotic solvent, reduced temp | Final product prasugrel (I) | Acetylation to yield active compound |
Research Findings and Advantages of This Method
- The method avoids the use of α-haloketones, which are difficult and costly to prepare.
- Use of methanesulfonate (IV) as an alkylating agent provides better yields and cleaner reactions.
- The process allows the use of cheaper starting materials such as o-fluorobenzaldehyde.
- The reaction conditions are flexible with respect to solvents and bases, allowing optimization for scale-up.
- Halide additives improve the alkylation efficiency by facilitating nucleophilic substitution.
- The acetylation step is efficiently performed under mild conditions, minimizing side reactions.
Notes on Purification and Workup
- After each reaction step, standard organic workup procedures are used:
- Extraction with dichloromethane or other solvents.
- Washing with aqueous acid (e.g., 1 N HCl) and water.
- Drying over anhydrous sodium sulfate.
- Concentration under reduced pressure.
- Chromatography on silica gel using mixtures such as petroleum ether/ethyl acetate or toluene/ethyl acetate for purification.
Summary Table of Reagents and Conditions
| Reaction Step | Reagents/Conditions | Solvent(s) | Temperature Range | Key Notes |
|---|---|---|---|---|
| Cyanohydrin formation | Trimethylsilylcyanide, ZnI2 | Aprotic solvents | -10 to +10 °C | Protecting group formation |
| Grignard addition | Cyclopropyl magnesium halide | Dry ether | Ambient | Removal of silyl protecting group |
| Methanesulfonate formation | Methanesulfonyl chloride, base | Aprotic solvent | Ambient | Formation of alkylating agent |
| Alkylation | Base (triethylamine, hydroxides), halide salts (e.g., tetraalkylammonium bromide) | DMF, DMSO, acetonitrile, THF | 10 to 150 °C | Key nucleophilic substitution |
| Acetylation | Acetic anhydride or acetyl chloride, NaH | Aprotic solvent (DMF) | Reduced temperature | Final acetylation step |
Q & A
Q. Example Workflow :
Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set).
Perform molecular docking with AutoDock Vina against a validated target (e.g., PDB: 1XYZ).
Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
Answer:
- ¹H/¹³C NMR : Assign signals for the cyclopropyl, fluorophenyl, and tetrahydrothienopyridine moieties. For example:
- Cyclopropyl protons: δ 1.2–1.5 ppm (multiplet).
- Fluorophenyl aromatic protons: δ 7.1–7.4 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and thiophene ring vibrations .
- X-ray crystallography : Resolve stereochemistry and confirm the bicyclic core (e.g., using Bruker D8 Venture diffractometer) .
Advanced: How can researchers resolve contradictions in stereochemical assignments from NMR data?
Answer:
Contradictions often arise due to dynamic ring puckering in the tetrahydrothienopyridine core. Strategies include:
- Variable-temperature NMR : Observe coalescence of signals to identify conformational flexibility .
- NOESY/ROESY : Detect spatial proximity between protons (e.g., cyclopropyl and fluorophenyl groups) .
- Comparative crystallography : Compare experimental X-ray data with computational models (e.g., Mercury software) .
Example Case :
A 2021 study resolved conflicting chair vs. boat conformations in a similar compound by combining NOESY (nuclear Overhauser effects) and DFT-optimized geometries .
Basic: What safety precautions are critical when handling this compound?
Answer:
Based on structurally related compounds:
- Hazards : Potential irritant (skin/eyes). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- Disposal : Follow EPA guidelines for halogenated waste (due to fluorine substituent) .
Advanced: What strategies optimize the yield of the final alkylation step in synthesis?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thienopyridine nitrogen .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
- Temperature control : Maintain 80–90°C to balance reactivity and byproduct formation .
Optimization Table (based on ):
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Solvent | DMF | +15% vs. THF |
| Catalyst | TBAB (5 mol%) | +20% |
| Reaction Time | 8–10 h | Maximizes conversion |
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Enzyme inhibition assays : Test against kinases (e.g., JAK2) or proteases using fluorogenic substrates .
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .
Advanced: How do electronic effects of the 2-fluorophenyl group influence reactivity?
Answer:
The fluorine atom exerts strong electron-withdrawing effects via σ- and π-withdrawal:
- Activation of electrophilic sites : Directs substitution reactions to the para position .
- Stabilization of intermediates : Resonance effects stabilize carbocationic intermediates during alkylation .
- Impact on bioactivity : Enhances binding to hydrophobic pockets in target proteins .
Computational Data (DFT analysis from ):
| Substituent | Hammett σ Value | Log P (Calculated) |
|---|---|---|
| 2-Fluorophenyl | +0.78 | 2.91 |
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column chromatography : Use silica gel with hexane/EtOAc (3:1) gradient .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- HPLC : Reverse-phase C18 columns for analytical purity checks .
Advanced: How can researchers address low solubility in aqueous assays?
Answer:
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
